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Compound of Interest

Compound Name: SSR240612

Cat. No.: B611013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

pharmacological profile of SSR240612, a potent and selective non-peptide antagonist of the

bradykinin B1 receptor. All quantitative data is presented in structured tables for ease of

comparison, and detailed methodologies for key experiments are provided. Visual diagrams of

signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Physicochemical Properties
SSR240612 is a complex synthetic molecule with the IUPAC name (2R)-2-[((3R)-3-(1,3-

benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-

[[(2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide

hydrochloride[1].

Chemical Structure:

Click to download full resolution via product page

Figure 1: 2D Chemical Structure of SSR240612.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b611013?utm_src=pdf-interest
https://www.benchchem.com/product/b611013?utm_src=pdf-body
https://www.benchchem.com/product/b611013?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14747609/
https://www.benchchem.com/product/b611013?utm_src=pdf-body-img
https://www.benchchem.com/product/b611013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties:

Property Value Reference

Molecular Formula C42H53ClN4O7S [2]

Molecular Weight 793.41 g/mol [3]

CAS Number 464930-42-5 [3]

SMILES

O=S(N--INVALID-LINK--CC(N-

-INVALID-LINK--

CC3=CC=C(CN([C@@H]4C)--

INVALID-LINK--C)C=C3)=O)

(C5=CC(C=CC(OC)=C6)=C6C

=C5)=O.Cl[H]

[3]

Solubility

DMSO: 100 mg/mL (126.04

mM) (Sonication

recommended); H2O:

Insoluble

[4]

10% DMSO + 40% PEG300 +

5% Tween 80 + 45% Saline: 4

mg/mL (5.04 mM) (Sonication

recommended)

[4]

Pharmacological Properties
SSR240612 is a potent and orally active specific non-peptide antagonist of the bradykinin B1

receptor.[3] It exhibits high selectivity for the B1 receptor over the B2 receptor.

Receptor Binding Affinity and Functional Activity:
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Parameter Species/Cell Line Value Reference

Ki (B1 Receptor)
Human Fibroblast

MRC5
0.48 nM [1][3]

HEK cells expressing

human B1 receptors
0.73 nM [1][3]

Ki (B2 Receptor)
Guinea Pig Ileum

Membranes
481 nM [1][3]

CHO cells expressing

human B2 receptor
358 nM [1][3]

IC50 (Inositol

Phosphate 1

Formation)

Human Fibroblast

MRC5
1.9 nM [1][3]

In Vivo Efficacy:
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Model Species
Effect of
SSR240612

Doses Reference

des-Arg9-BK-

induced paw

edema

Mice
Inhibition of

edema

3 and 10 mg/kg

p.o.; 0.3 and 1

mg/kg i.p.

[1]

Capsaicin-

induced ear

edema

Mice
Reduction of

edema

0.3, 3, and 30

mg/kg p.o.
[1]

Splanchnic artery

occlusion/reperfu

sion

Rat

Suppression of

tissue

destruction and

neutrophil

accumulation

0.3 mg/kg i.v. [1]

Thermal

hyperalgesia (UV

irradiation)

Rat
Inhibition of

hyperalgesia

1 and 3 mg/kg

p.o.
[1]

Nociceptive

response to

formalin (late

phase)

Rat

Inhibition of

nociceptive

response

10 and 30 mg/kg

p.o.
[1]

Neuropathic

thermal pain

(sciatic nerve

constriction)

Rat
Prevention of

neuropathic pain

20 and 30 mg/kg

p.o.
[1]

Tactile and cold

allodynia

(glucose-fed

rats)

Rat

Blockade of

allodynia (ID50 =

5.5 and 7.1

mg/kg,

respectively)

0.3-30 mg/kg

p.o.
[2][5]

Signaling Pathway
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SSR240612 acts as an antagonist at the bradykinin B1 receptor, which is a G-protein coupled

receptor (GPCR). The binding of agonists, such as des-Arg9-bradykinin, to the B1 receptor

typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to

the release of intracellular calcium. SSR240612 blocks this signaling cascade by preventing

the initial binding of the agonist to the B1 receptor.
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Figure 2: Bradykinin B1 Receptor Signaling Pathway and the antagonistic action of
SSR240612.

Experimental Protocols
Capsaicin-Induced Ear Edema in Mice
This model is used to assess the anti-inflammatory and analgesic properties of a compound in

a model of neurogenic inflammation.

Methodology:

Male CFLP strain mice are used.

A solution of capsaicin (e.g., 40 µg in 10 µL) is topically applied to one ear of each mouse to

induce edema.[6][7]

SSR240612 is administered orally (p.o.) at doses of 0.3, 3, and 30 mg/kg prior to capsaicin

application.[1]

The extent of ear edema is quantified at various time points (e.g., maximal at 30-60 minutes)

by measuring the weight of a punch biopsy of the ear (oedema-disk gravimetric technique).

[6][7][8]
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The percentage inhibition of edema in the treated groups is calculated relative to the vehicle-

treated control group.

Start

Acclimatize Male
CFLP Mice

Administer SSR240612 (p.o.)
or Vehicle

Topical Application of
Capsaicin to Ear

Wait for Edema
Development (30-60 min)

Measure Ear Edema
(Gravimetric Method)

Data Analysis:
Calculate % Inhibition

End

Click to download full resolution via product page

Figure 3: Experimental workflow for the capsaicin-induced ear edema model.

Splanchnic Artery Occlusion/Reperfusion in Rats
This model is employed to evaluate the protective effects of a compound against ischemia-

reperfusion injury in the intestine.

Methodology:

Male Sprague-Dawley or Wistar rats are anesthetized.[9][10]
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A laparotomy is performed to expose the splanchnic arteries (celiac, superior mesenteric,

and inferior mesenteric arteries).

The arteries are occluded for a defined period (e.g., 30-40 minutes) to induce ischemia.[9]

[10]

The occlusion is then released to allow for reperfusion (e.g., for 120 minutes).[9]

SSR240612 (0.3 mg/kg) or vehicle is administered intravenously (i.v.).[1]

At the end of the reperfusion period, intestinal tissue samples are collected for histological

analysis to assess tissue destruction and for myeloperoxidase (MPO) activity assays to

quantify neutrophil accumulation.
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Figure 4: Experimental workflow for the splanchnic artery occlusion/reperfusion model.

Logical Relationships in Preclinical Development
The preclinical evaluation of a compound like SSR240612 typically follows a logical

progression from in vitro characterization to in vivo efficacy and safety assessment.
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Figure 5: Logical flow of preclinical development for a B1 receptor antagonist like SSR240612.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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